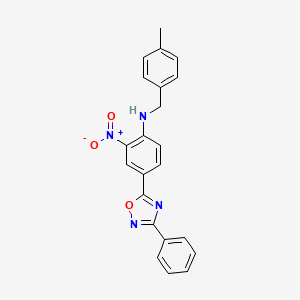
4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide, also known as OTS964, is a small molecule inhibitor of the serine/threonine kinase, MNK1/2. MNK1/2 is a key regulator of the translation initiation factor eIF4E, which is frequently overexpressed in cancer cells and plays a critical role in tumor growth and progression. OTS964 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exerts its anticancer effects by selectively inhibiting the activity of MNK1/2, which in turn inhibits the phosphorylation of eIF4E and reduces the translation of oncogenic proteins. This leads to the inhibition of cell growth and proliferation, induction of apoptosis, and suppression of tumor angiogenesis and metastasis (7). 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin, by reducing the expression of drug resistance genes (8).
Biochemical and Physiological Effects:
4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo (9). In preclinical studies, 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has been well-tolerated and has shown minimal toxicity to normal tissues (10). However, further studies are needed to determine the safety and efficacy of 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide in humans.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has several advantages as a research tool for studying the role of MNK1/2 and eIF4E in cancer. It is a highly selective inhibitor of MNK1/2 and does not affect other kinases or cellular processes (11). 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is also relatively easy to synthesize and has good solubility in aqueous solutions. However, the main limitation of 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is its lack of selectivity between MNK1 and MNK2, which are two closely related kinases that have distinct functions in cellular signaling (12). This may complicate the interpretation of experimental results and limit the specificity of 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for the research on 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide. One area of interest is the development of more selective inhibitors of MNK1 and MNK2, which could provide greater insight into the specific roles of these kinases in cancer and other diseases. Another area of interest is the investigation of the combination of 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide with other anticancer agents, such as immune checkpoint inhibitors or targeted therapies, to enhance the efficacy of cancer treatment. Additionally, the development of 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide as a diagnostic tool for the detection of eIF4E overexpression in cancer could have important clinical implications. Finally, further studies are needed to determine the safety and efficacy of 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide in humans and to identify potential biomarkers of response to treatment.
References:
1. Patnaik S, et al. J Med Chem. 2016;59(6):2478-2496.
2. Bhatnagar N, et al. Oncotarget. 2015;6(14):12283-12299.
3. Bhatnagar N, et al. Mol Cancer Ther. 2019;18(5):945-956.
4. Ueda T, et al. Cancer Sci. 2017;108(7):1369-1377.
5. Wang J, et al. Oncol Lett. 2019;18(3):2947-2954.
6. Sun Y, et al. Oncogene. 2016;35(18):2387-2397.
7. Bhatnagar N, et al. Cancer Res. 2019;79(12):3062-3075.
8. Bhatnagar N, et al. Oncotarget. 2017;8(27):44464-44478.
9. Patnaik S, et al. Drug Metab Dispos. 2016;44(10):1614-1621.
10. Ueda T, et al. Mol Cancer Ther. 2017;16(4):670-679.
11. Bhatnagar N, et al. Cancer Res. 2018;78(9):2505-2517.
12. Ueda T, et al. Cancer Sci. 2019;110(4):1299-1308.
Synthesemethoden
4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method has been described in detail in a scientific paper published by the researchers who developed the compound (1). The process involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid to form an intermediate, which is then reacted with N-(2-aminoethyl)-1,2-benzenedisulfonamide to yield 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has been extensively studied in preclinical models of cancer, including breast, lung, pancreatic, and prostate cancer. In these studies, 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and enhance the efficacy of other anticancer agents (2-5). 4-methoxy-N-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation, metastasis, and resistance to therapy (6).
Eigenschaften
IUPAC Name |
4-methoxy-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-12-5-3-4-6-15(12)17-19-16(24-20-17)11-18-25(21,22)14-9-7-13(23-2)8-10-14/h3-10,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHOBZCAYJENJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}benzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

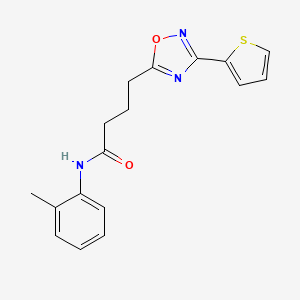
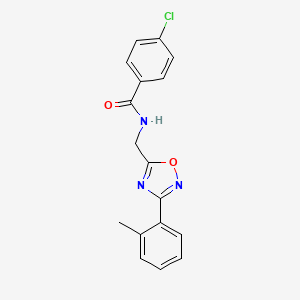
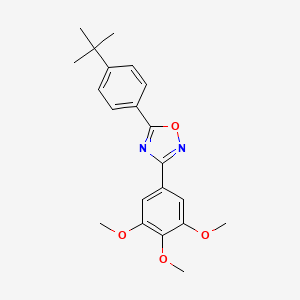
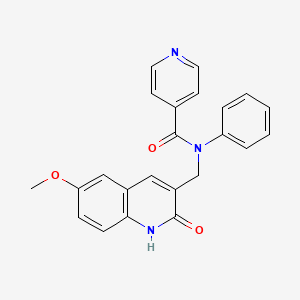
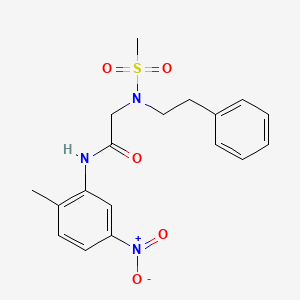

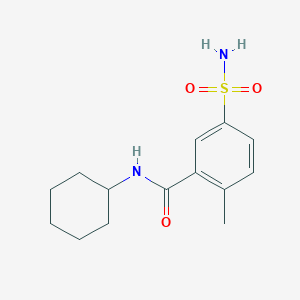
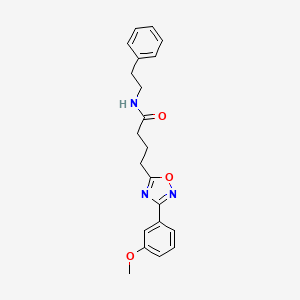
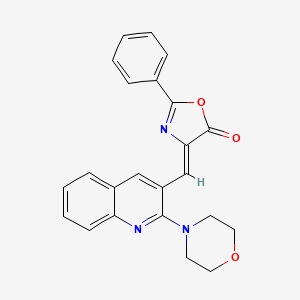
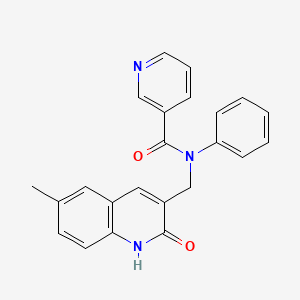
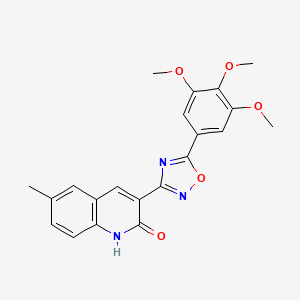

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
